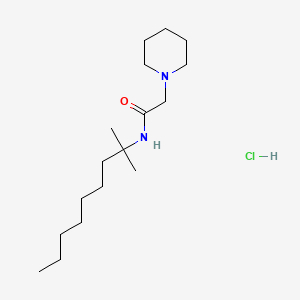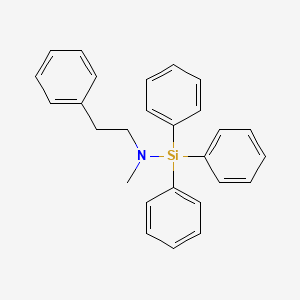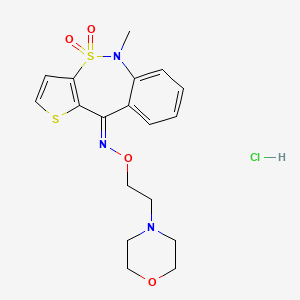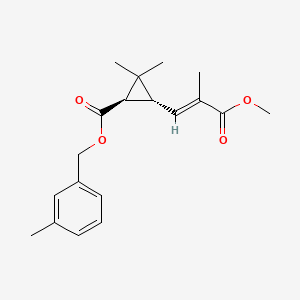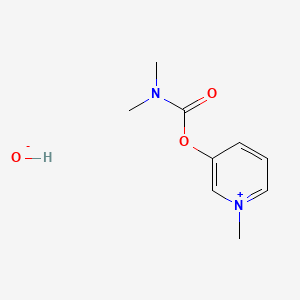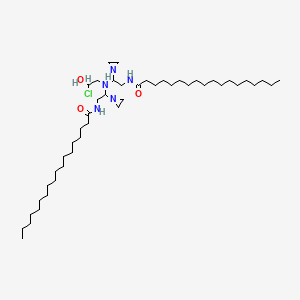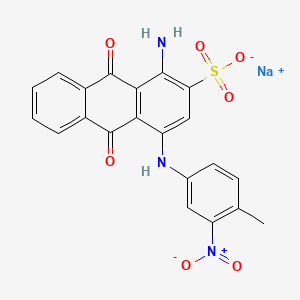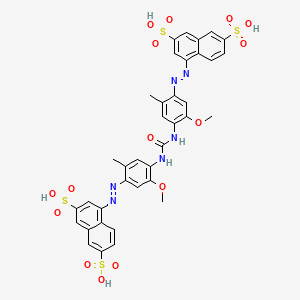
4,4'-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-2,7-disulphonic) acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-2,7-disulphonic) acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
The synthesis of 4,4’-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-2,7-disulphonic) acid involves multiple steps. The process typically starts with the diazotization of 5-methoxy-2-methyl-4,1-phenylenediamine, followed by coupling with naphthalene-2,7-disulphonic acid. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity .
Análisis De Reacciones Químicas
4,4’-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-2,7-disulphonic) acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids or bases for substitution reactions .
Aplicaciones Científicas De Investigación
4,4’-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-2,7-disulphonic) acid has several scientific research applications:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Mecanismo De Acción
The mechanism of action of 4,4’-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-2,7-disulphonic) acid involves its ability to form strong bonds with various substrates. The azo groups in the compound interact with the molecular targets, leading to the formation of stable complexes. These interactions are crucial for its staining properties and its effectiveness as a dye .
Comparación Con Compuestos Similares
4,4’-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-2,7-disulphonic) acid is unique due to its specific structural features and intense coloration. Similar compounds include:
Tetrasodium 4,4’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(5-hydroxynaphthalene-2,7-disulphonate): This compound has similar structural elements but differs in its sodium salt form.
Tetrasodium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate): Another structurally related compound with variations in the naphthalene disulphonate groups.
These compounds share similar applications but may differ in their specific properties and effectiveness in various industrial and research applications.
Propiedades
Número CAS |
94109-33-8 |
|---|---|
Fórmula molecular |
C37H32N6O15S4 |
Peso molecular |
928.9 g/mol |
Nombre IUPAC |
4-[[4-[[4-[(3,6-disulfonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C37H32N6O15S4/c1-19-9-33(35(57-3)17-29(19)40-42-31-15-25(61(51,52)53)13-21-11-23(59(45,46)47)5-7-27(21)31)38-37(44)39-34-10-20(2)30(18-36(34)58-4)41-43-32-16-26(62(54,55)56)14-22-12-24(60(48,49)50)6-8-28(22)32/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) |
Clave InChI |
BUGYOHVXIJNUHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=C3C=CC(=CC3=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=C6C=CC(=CC6=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





